![molecular formula C20H26N6O B5671685 1-(2-methoxybenzyl)-3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5671685.png)
1-(2-methoxybenzyl)-3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as pyrazolo[1,5-α]pyridines and their derivatives, involves multiple steps, including reductive amination, amide hydrolysis, and N-alkylation. These processes yield compounds with significant affinity towards dopamine receptors, showcasing their potential in receptor binding assays (Li Guca, 2014). The detailed synthetic pathways provide a foundation for understanding the complex chemistry involved in producing such compounds.
Molecular Structure Analysis
Molecular structure investigations, including X-ray crystallography and Hirshfeld and DFT calculations, have been conducted on similar s-triazine compounds. These studies reveal the intermolecular interactions that dominate molecular packing and the electronic properties crucial for understanding the compound's behavior at the molecular level (Ihab Shawish et al., 2021).
Chemical Reactions and Properties
The compound exhibits a variety of chemical reactions, including those involving aromatic aldehydes leading to dienones through Claisen-Schmidt type reactions. These reactions are essential for the heterocyclization processes that form complex structures with potential biological activities (Zh. Koshetova et al., 2022).
Physical Properties Analysis
While specific studies on the physical properties of 1-(2-methoxybenzyl)-3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine were not found, related compounds' synthesis and characterization studies offer insights. These include analyses using 1H NMR, MS, and X-ray single crystal diffraction, providing information on structural confirmations and physical stability (Wu Feng, 2011).
Chemical Properties Analysis
The chemical properties of similar compounds have been extensively studied, focusing on their reactivity, potential biological activities, and interactions with biological receptors. For example, Schiff bases containing 1,2,4-triazole and pyrazole rings have been investigated for their antioxidant and α-glucosidase inhibitory activities, demonstrating significant biological potential (R. Pillai et al., 2019).
properties
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-3-[4-methyl-5-(pyrazol-1-ylmethyl)-1,2,4-triazol-3-yl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O/c1-24-19(15-26-12-6-10-21-26)22-23-20(24)17-8-5-11-25(14-17)13-16-7-3-4-9-18(16)27-2/h3-4,6-7,9-10,12,17H,5,8,11,13-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRMBYLRTLWIRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2CCCN(C2)CC3=CC=CC=C3OC)CN4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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